Tridecan-7-YL acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecan-7-YL acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long alkyl chain, which imparts unique properties making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Tridecan-7-YL acrylate undergoes various chemical reactions, including:
Polymerization: Free radical polymerization is a common reaction where this compound forms polymers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Radical Initiators: AIBN, benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Dichloromethane, 1,4-dioxane.
Major Products:
Polymers: Poly(this compound) with applications in coatings and adhesives.
Derivatives: Various functionalized acrylates used in specialized applications.
Scientific Research Applications
Tridecan-7-YL acrylate finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Comparison with Similar Compounds
Butyl Acrylate: Known for its strong odor and used in the production of adhesives and coatings.
2-Ethylhexyl Acrylate: Used as a monomer in the production of adhesives and can cause skin irritation.
Methyl Acrylate: Utilized in the production of polymers and copolymers with applications in textiles and coatings.
Uniqueness of Tridecan-7-YL Acrylate: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly valuable in applications requiring durable and resilient materials .
Properties
Molecular Formula |
C16H30O2 |
---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
tridecan-7-yl prop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3 |
InChI Key |
OWNNZQXJKCFYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.